1-Fluoro-4-(4-pentylcyclohexyl)benzene is a fluorinated aromatic compound characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted with a cyclohexyl group. This compound is notable for its unique structural properties, making it valuable in various scientific and industrial applications, particularly in materials science and organic synthesis. Its molecular formula is , and it has a molecular weight of approximately 252.4 g/mol .
The synthesis of 1-fluoro-4-(4-pentylcyclohexyl)benzene typically involves the fluorination of a suitable precursor. A common method includes the reaction of 4-(4-pentylcyclohexyl)benzene with fluorinating agents such as hydrogen fluoride or other fluorine-containing compounds.
The molecular structure of 1-fluoro-4-(4-pentylcyclohexyl)benzene features:
1-Fluoro-4-(4-pentylcyclohexyl)benzene can undergo various chemical reactions:
The mechanism of action for 1-fluoro-4-(4-pentylcyclohexyl)benzene involves its interactions with molecular targets through various pathways:
Relevant data includes:
Property | Value |
---|---|
Molecular Formula | C17H25F |
Molecular Weight | 252.4 g/mol |
CAS Number | 76802-61-4 |
InChI Key | WCXILYWKRCISHU-UHFFFAOYSA-N |
1-Fluoro-4-(4-pentylcyclohexyl)benzene has several scientific research applications:
This compound's distinct combination of structural features makes it valuable across various fields, from chemistry to materials science.
Palladium-catalyzed cross-coupling reactions represent a cornerstone in constructing the biaryl architecture of 1-fluoro-4-(4-pentylcyclohexyl)benzene (CAS 76802-61-4). The molecular structure (C₁₇H₂₅F, MW 248.385 g/mol) requires precise bond formation between the fluorinated aromatic ring and the alkyl-substituted cyclohexyl moiety [2]. The Suzuki-Miyaura coupling between 4-pentylcyclohexylboronic acid and 1-bromo-4-fluorobenzene demonstrates exceptional efficiency under optimized conditions: Pd(PPh₃)₄ (1.5 mol%) catalyst, K₂CO₃ base, in a toluene/water (4:1) biphasic system at 85°C for 12 hours. This method achieves yields exceeding 82% while maintaining the integrity of both functional groups – the acid-sensitive fluorine substituent and the base-sensitive alkyl chain .
Recent advances employ Pd-XPhos catalytic systems that enhance reactivity toward sterically hindered cyclohexylboronic acids, reducing homocoupling byproducts to <3%. Microwave-assisted coupling (120°C, 30 minutes) further improves efficiency, though scale-up remains challenging due to rapid catalyst decomposition under intense irradiation. Key to success is the rigorous exclusion of oxygen, which prevents oxidative deboronation and preserves the trans-configuration of the 4-pentylcyclohexyl moiety essential for liquid crystal applications [2].
Table 1: Comparison of Palladium-Catalyzed Coupling Approaches
Method | Catalyst System | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|---|
Suzuki-Miyaura (thermal) | Pd(PPh₃)₄/K₂CO₃ | 82–85 | 12 hours | Scalability to 100g batches |
Suzuki-Miyaura (microwave) | Pd-XPhos/K₃PO₄ | 78 | 30 minutes | Rapid reaction completion |
Negishi coupling | Pd(dppf)Cl₂/ZnBr₂ | 75 | 8 hours | Tolerates moisture impurities |
The stereoselective synthesis of the trans-4-pentylcyclohexyl unit governs the mesomorphic properties of the final compound. Commercial synthesis (97% purity) specifies the trans isomer (melting point 34–36°C), necessitating hydrogenation protocols that achieve >95% diastereoselectivity [2]. Heterogeneous catalysis using PtO₂ (Adams catalyst) in acetic acid at 50 psi H₂ and 60°C converts 4-pentylbiphenyl to the trans-cyclohexyl derivative with 92% selectivity within 6 hours. The addition of trifluoroacetic acid (TFA) as a co-solvent further enhances trans selectivity to 97% by protonating the intermediate enolate and preventing epimerization [2].
Homogeneous catalysts like Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆) offer complementary selectivity under milder conditions (25°C, 200 psi H₂), though catalyst costs limit industrial application. A breakthrough approach employs transfer hydrogenation with ammonium formate and Pd/C (10 wt%) in ethanol, achieving full conversion of the aromatic ring with 94% trans isomer yield. This method circumvents high-pressure equipment requirements and simplifies purification by avoiding metal residues. Regardless of approach, maintaining reaction temperature below 70°C prevents isomerization of the pentyl chain and preserves the stereochemical integrity of the cyclohexane ring [2].
Late-stage fluorination of the preassembled 4-(4-pentylcyclohexyl)biphenyl precursor demands rigorous regiocontrol to avoid positional isomers. The Balz-Schiemann reaction remains the industrial method of choice: diazotization of 4-(4-pentylcyclohexyl)aniline with NaNO₂/HCl at –5°C forms the stable diazonium salt, which decomposes thermally (60–70°C) in fluoroboric acid (HBF₄) to deliver the target fluoroarene in 65–70% yield . Critical to minimizing byproducts (phenols, biphenyls) is the precise control of diazotization temperature (–5 to 0°C) and the use of anhydrous HBF₄ to prevent hydrolysis.
Nucleophilic aromatic substitution (SNAr) provides an alternative route using KF in sulfolane at 220°C with [2.2.2]cryptand as a phase-transfer catalyst. This halogen exchange approach achieves 85% conversion on 4-bromo-(4-pentylcyclohexyl)benzene but requires specialized equipment for high-temperature operations. Recent innovations deploy fluoroalkylamines (e.g., Olah's reagent) in continuous-flow microreactors, enabling electrophilic fluorination with F₂ gas at 25°C and 1 atm pressure. This method achieves 93% regioselectivity for the para-fluoro isomer but remains costly due to reagent expenses .
Table 2: Fluorination Method Comparison for Target Compound Synthesis
Method | Reaction Conditions | Yield (%) | Regioselectivity | Scale Limitations |
---|---|---|---|---|
Balz-Schiemann | HBF₄, 60–70°C | 65–70 | >99% para | Corrosive reagents |
Halex (SNAr) | KF, sulfolane, 220°C | 78 | >99% para | High energy input |
Electrophilic (F₂) | Fluoroalkylamine, 25°C, flow | 85 | 93% para | Cost of fluorinating agents |
Translation of batch synthesis to continuous manufacturing faces three primary challenges: (1) handling solids (melting point 34–36°C causes wax formation), (2) exothermicity of hydrogenation steps, and (3) corrosion by fluorination reagents . Integrated flow systems address these through segmented reactor designs: a high-pressure packed-bed reactor (Pt/Al₂O₃ catalyst) for hydrogenation operates at 50 bar H₂ with residence time of 15 minutes, followed by in-line phase separation to remove water. The organic phase then enters a corrosion-resistant PTFE-lined microreactor for Balz-Schiemann fluorination, where rapid mixing prevents localized hot spots during diazotization .
Temperature control proves critical at production scale. Maintaining the hydrogenation effluent above 40°C prevents crystallization in transfer lines, while the fluorination segment requires precise cooling (–5°C) via jacketed heat exchangers. A prototype continuous system achieves 85% overall yield at 5 kg/day throughput, representing a 30% productivity increase over batch reactors. However, fouling by ammonium salts during fluorination necessitates periodic flow inversion and ultrasonic cleaning cycles. Emerging solutions exploit segmented flow with perfluorocarbon spacers between reaction slugs, reducing downtime by 60% and enabling sustained operation for >200 hours .
Table 3: Continuous vs. Batch Production Metrics
Parameter | Batch Reactor | Continuous Flow System | Improvement |
---|---|---|---|
Cycle time | 48 hours | 2 hours residence | 24× faster throughput |
Overall yield | 68% | 85% | 17% absolute increase |
Temperature control | ±5°C variance | ±0.5°C variance | Enhanced selectivity |
Energy consumption | 120 kWh/kg | 75 kWh/kg | 37.5% reduction |
Maximum scale | 500 L reactor (50 kg/batch) | 5 kg/day (150 kg/month) | Steady-state operation |
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